molecular formula C11H22N2O3 B153296 Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 77279-24-4

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B153296
CAS No.: 77279-24-4
M. Wt: 230.3 g/mol
InChI Key: VRXIOAYUQIITBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using techniques such as FT-IR, NMR, LCMS, and X-ray diffraction studies. These compounds exhibit various molecular shapes and crystalline structures, contributing to their potential in diverse applications (Kulkarni et al., 2016).

Biological Activity

  • Certain derivatives of this compound have shown moderate antibacterial and antifungal activities, which could be explored for potential applications in combating microbial infections (Kulkarni et al., 2016).

Corrosion Inhibition

  • Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a similar compound, indicates its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. This suggests potential applications for this compound in industrial corrosion protection (Praveen et al., 2021).

Chiral Deprotonation in Medicinal Chemistry

  • The compound has been used in chiral deprotonation reactions, which is a crucial step in the synthesis of various molecules of medicinal interest. This indicates its importance in the development of new pharmaceuticals (McDermott et al., 2008).

Fuel Stabilization

  • Piperazine derivatives, including this compound, have been studied for their effectiveness in stabilizing diesel fuels, suggesting its potential use in the fuel industry for enhancing fuel properties (Koshelev et al., 1996).

Safety and Hazards

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is toxic if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion, skin contact, and eye contact, and using appropriate personal protective equipment .

Mechanism of Action

Target of Action

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-hydroxyethyl)piperazine, is a derivative of N-Boc piperazine Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and are used as building blocks in the synthesis of various bioactive molecules .

Mode of Action

It’s known that 1-boc-piperazine undergoes buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound can interact with its targets through the formation of new bonds, leading to changes in the target’s structure and function.

Biochemical Pathways

Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its melting point (370 to 410 °C), boiling point (114°C at 01mm), and density (1092±006 g/cm3) suggest that it may have good bioavailability .

Result of Action

It’s known that some piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place, less than 15°c . This suggests that factors such as light, temperature, and air exposure may affect the compound’s stability and efficacy.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXIOAYUQIITBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352816
Record name Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77279-24-4
Record name Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.